molecular formula C27H22NOP B140331 (S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline CAS No. 148461-15-8

(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline

Cat. No. B140331
M. Wt: 407.4 g/mol
InChI Key: OKUTYUNUKKPYJS-RUZDIDTESA-N
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Description

“(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline” is a complex organic compound. It is related to the class of compounds known as diphosphines . Diphosphines are a type of ligand used in inorganic and organometallic chemistry . The name DPEphos is derived from diphenyl ether (DPE) which makes up the ligand’s backbone . It is similar to Xantphos, another diphosphine ligand, but is more flexible and has a smaller bite angle .


Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorodiphenylphosphine and DPE . Another related compound, “(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis-(trifluoromethyl)phenyl]phosphine”, can be used to prepare sulfide-capped triruthenium hydrido clusters containing Walphos ligands, which are employed as catalysts for asymmetric hydrogenation of tiglic acid .


Physical And Chemical Properties Analysis

A related compound, “(2-(Diphenylphosphino)phenyl)methanamine”, has a molecular weight of 291.3 g/mol . Its InChI is “InChI=1S/C19H18NP/c20-15-16-9-7-8-14-19 (16)21 (17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15,20H2” and its SMILES string is "C1=CC=C (C=C1)P (C2=CC=CC=C2)C3=CC=CC=C3CN" .

Scientific Research Applications

Asymmetric Catalysis

(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline has been utilized in the synthesis of chiral-at-metal phosphinooxazoline complexes of rhodium(III) and iridium(III), which are active in asymmetric Diels-Alder reactions (Carmona et al., 2002). These complexes demonstrate potential for catalyzing asymmetric synthesis, a crucial aspect of pharmaceutical and fine chemical manufacturing.

Synthesis of Chiral Ligands

This compound is used in the synthesis of chiral N, P-oxazolines and their iridium complexes, which have applications in asymmetric hydrogenation of imines (Ezhova et al., 2004). The production of chiral compounds is significant for the development of enantioselective catalysis in organic synthesis.

Formation of Complexes with Palladium

Phosphino-oxazoline derivatives of this compound have been used to create new palladium complexes. These complexes exhibit unique structural characteristics and are potential candidates for catalytic applications (Apfelbacher et al., 2003).

Ruthenium Nitrosyl Complexes

Research has been conducted on ruthenium nitrosyl complexes using oxazoline-derived P-N ligands, including those derived from (S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline. These studies provide insights into photo- and thermal isomerization mechanisms (Silva et al., 2015).

Versatile Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure 2-[2-(diphenylphosphino)aryl]oxazolines, derived from this compound, plays a vital role in developing versatile ligands for asymmetric catalysis (Koch et al., 2010).

Enantioselective Addition Reactions

This compound has been evaluated for use in chiral oxazolines to promote highly enantioselective diethylzinc addition to N-(diphenylphosphinoyl) imines, an important reaction for the synthesis of enantiomerically pure products (Zhang et al., 2003).

properties

IUPAC Name

diphenyl-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,25H,20H2/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUTYUNUKKPYJS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453666
Record name (S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline

CAS RN

148461-15-8
Record name (S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SA Richoz - 2012 - edoc.unibas.ch
Enantioselective palladium catalyzed allylic substitutions were developed on substrates which proceed via symmetrical n3-allyl complexes. These substrates were designed with two …
Number of citations: 3 edoc.unibas.ch
S Sayalero, MA Pericas - Synlett, 2006 - thieme-connect.com
Borane complexes of phosphorus compounds, a very common oxidation-free relay for catalytic ligands (phosphines, phosphites, and phosphinites), can be easily deprotected by …
Number of citations: 17 www.thieme-connect.com
池田龍平 - 2016 - catalog.lib.kyushu-u.ac.jp
Chiral amines are typically prepared through enzymatic5 or chemical resolution of their racemates. 6 The diastereoselective nucleophilic additions to imines have been applied to the …
Number of citations: 5 catalog.lib.kyushu-u.ac.jp
CQ Phosphines, C Phosphines, C Alcohols, C Diols… - Citeseer
At Sigma-Aldrich, we are committed to being your preferred supplier for reagents and building blocks used in asymmetric synthesis. If you cannot find a product for your specific research …
Number of citations: 3 citeseerx.ist.psu.edu
D Audisio, G Gopakumar, LG Xie, LG Alves… - Angewandte …, 2013 - pure.mpg.de
Eine Serie von einzigartigen η 1-Allylpalladiumkomplexen viergliedriger cyclischer Verbindungen mit β-Wasserstoffatomen wurde hergestellt (siehe Struktur; dba= trans, trans-…
Number of citations: 4 pure.mpg.de

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